Antide Acetate
Antide Acetate
Antide (Nal-Lys GnRH antagonist) is a unnatural decapeptide (N-Ac-d-Nal1-d-Cpa2-d-Pal3-Ser4-Lys(Nic)5-d-Lys(Nic)6-Leu7-Ilys8-Pro9-d-Ala10-NH2) that acts in vivo as a highly potent and reversible antagonist of the gonadotropin releasing hormone (GnRH), thereby inhibiting the release of pituitary gonadotropins. Due to its in vivo potency and to the fact that antide shows minimal toxic side effects (e.g., minimal histamine release activity), it has become very promising for the treatment of fertility disorders and was subjected to clinical investigations. Although in principle antide may be also useful in the treatment of hormone-dependent tumors, this application is somewhat hampered by its limited solubility in physiological media.
Brand Name:
Vulcanchem
CAS No.:
112568-12-4
VCID:
VC0053475
InChI:
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C
Molecular Formula:
C82H108ClN17O14
Molecular Weight:
1591.3 g/mol
Antide Acetate
CAS No.: 112568-12-4
Main Products
VCID: VC0053475
Molecular Formula: C82H108ClN17O14
Molecular Weight: 1591.3 g/mol
CAS No. | 112568-12-4 |
---|---|
Product Name | Antide Acetate |
Molecular Formula | C82H108ClN17O14 |
Molecular Weight | 1591.3 g/mol |
IUPAC Name | N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 |
Standard InChIKey | QRYFGTULTGLGHU-NBERXCRTSA-N |
Isomeric SMILES | C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Description | Antide (Nal-Lys GnRH antagonist) is a unnatural decapeptide (N-Ac-d-Nal1-d-Cpa2-d-Pal3-Ser4-Lys(Nic)5-d-Lys(Nic)6-Leu7-Ilys8-Pro9-d-Ala10-NH2) that acts in vivo as a highly potent and reversible antagonist of the gonadotropin releasing hormone (GnRH), thereby inhibiting the release of pituitary gonadotropins. Due to its in vivo potency and to the fact that antide shows minimal toxic side effects (e.g., minimal histamine release activity), it has become very promising for the treatment of fertility disorders and was subjected to clinical investigations. Although in principle antide may be also useful in the treatment of hormone-dependent tumors, this application is somewhat hampered by its limited solubility in physiological media. |
Sequence | XXXSXXLXPA |
Synonyms | A8802 compound; Antide; iturelix; N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2; N-Ac-Nal(1)-4-Cl-Phe(2)-Pal(3)-Ser(4)-Nic-Lys(5)-Nic-Lys(6)-Leu(7)-I-Lys(8)-Pro(9)-Ala(10)-NH2; Nal-Lys-GnRH; Nal-Lys-GnRHant; ORF 23541; ORF-23541 |
Reference | 1: Parborell F, Irusta G, Vitale A, Gonzalez O, Pecci A, Tesone M. Gonadotropin-releasing hormone antagonist antide inhibits apoptosis of preovulatory follicle cells in rat ovary. Biol Reprod. 2005 Mar;72(3):659-66. Epub 2004 Nov 24. PubMed PMID: 15564600. 2: Huirne JA, van Loenen AC, Schats R, McDonnell J, Hompes PG, Schoemaker J, Homburg R, Lambalk CB. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: antide and hormone levels. Hum Reprod. 2004 Oct;19(10):2206-15. Epub 2004 Aug 27. PubMed PMID: 15333605. 3: Del Curto MD, Chicco D, D'Antonio M, Ciolli V, Dannan H, D'Urso S, Neuteboom B, Pompili S, Schiesaro S, Esposito P. Lipid microparticles as sustained release system for a GnRH antagonist (Antide). J Control Release. 2003 Apr 29;89(2):297-310. PubMed PMID: 12711452. 4: Yamasaki K, Sawaki M, Noda S, Wada T, Hara T, Takatsuki M. Immature uterotrophic assay of estrogenic compounds in rats given diets of different phytoestrogen content and the ovarian changes with ICI 182,780 or antide. Arch Toxicol. 2002 Nov;76(11):613-20. Epub 2002 Aug 8. PubMed PMID: 12415423. 5: Digilio G, Bracco C, Barbero L, Chicco D, Del Curto MD, Esposito P, Traversa S, Aime S. NMR conformational analysis of antide, a potent antagonist of the gonadotropin releasing hormone. J Am Chem Soc. 2002 Apr 3;124(13):3431-42. PubMed PMID: 11916429. 6: Kakar SS. Inhibition of growth and proliferation of EcRG293 cell line expressing high-affinity gonadotropin-releasing hormone (GnRH) receptor under the control of an inducible promoter by GnRH agonist (D-Lys6)GnRH and antagonist (Antide). Cancer Res. 1998 Oct 15;58(20):4558-60. PubMed PMID: 9788600. 7: Fattinger KE, Verotta D, Porchet HC, Munafo A, Le Cotonnec JY, Sheiner LB. Modeling a bivariate control system: LH and testosterone response to the GnRH antagonist antide. Am J Physiol. 1996 Oct;271(4 Pt 1):E775-87. PubMed PMID: 8897868. 8: Janecka A, Janecki T, Bowers C, Folkers K. Antide B, an antagonist of LHRH with cis-3-(4-pyrazinylcarbonylaminocyclohexyl)alanine in position 5. Amino Acids. 1995 Mar;8(1):89-96. doi: 10.1007/BF00806547. PubMed PMID: 24186219. 9: Flouret G, Arnold ZS, Majewski T, Petousis NH, Mahan K, Farooqui F, Blum KA, Konopinska D, Natarajan S, Crich D. Antiovulatory antagonists of LHRH related to antide. J Pept Sci. 1995 Mar-Apr;1(2):89-108. PubMed PMID: 9222987. 10: Srivastava RK, Luu-The V, Marrone BL, Sridaran R. Suppression of luteal steroidogenesis by an LHRH antagonist (Nal-Lys antagonist: antide) in vitro during early pregnancy in the rat. J Mol Endocrinol. 1994 Aug;13(1):87-94. PubMed PMID: 7999257. |
PubChem Compound | 16130938 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume